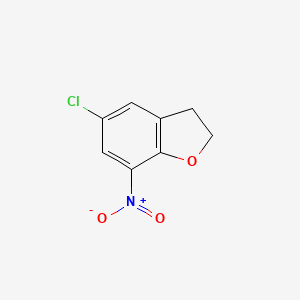

5-Chloro-7-nitro-2,3-dihydro-1-benzofuran

Vue d'ensemble

Description

5-Chloro-7-nitro-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C8H6ClNO3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran typically involves the nitration of 5-chloro-2,3-dihydro-1-benzofuran. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with automated temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Reduction: 5-Amino-7-nitro-2,3-dihydro-1-benzofuran.

Substitution: 5-Substituted-7-nitro-2,3-dihydro-1-benzofuran derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzofuran derivatives, including 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

- A study synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that compounds with a hydroxyl group at the C-6 position exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.12 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.78 - 3.12 | S. aureus, E. coli |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | M. tuberculosis |

| 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran | 0.5 - 1.0 | C. albicans, P. aeruginosa |

Anticancer Properties

The anticancer potential of benzofuran derivatives has also been extensively researched. The compound has shown promising results in inducing apoptosis in cancer cells.

Case Study: Cytotoxic Activity Analysis

- A series of benzofuran analogues were tested for cytotoxicity against Erlich ascites carcinoma cells. Compounds containing nitro and phenolic groups demonstrated enhanced anticancer activity, with some derivatives inducing apoptosis rates exceeding 24% at higher concentrations .

Data Table: Anticancer Activity of Benzofuran Derivatives

| Compound | CTC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | <50 | Erlich ascites carcinoma (EAC) |

| Benzofuran derivatives with phenolic groups | <100 | Breast cancer cells |

Analytical Chemistry Applications

This compound is utilized as a derivatization agent in high-performance liquid chromatography (HPLC) for the analysis of various pharmaceuticals.

Case Study: Derivatization in HPLC

- The compound has been employed as a pre-column derivatization agent for the sensitive detection of fluvoxamine in human serum samples. The method demonstrated high sensitivity and specificity, making it a valuable tool in pharmacokinetic studies .

Data Table: Analytical Applications

| Application | Methodology | Target Compound |

|---|---|---|

| Fluorescent tagging | HPLC with derivatization | Fluvoxamine |

| Detection of topiramate | HPLC with pre-column derivatization | Topiramate |

Mécanisme D'action

The biological activity of 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial and anticancer effects . The compound may also inhibit certain enzymes or disrupt cellular processes by binding to specific proteins .

Comparaison Avec Des Composés Similaires

5-Chloro-2,3-dihydro-1-benzofuran: Lacks the nitro group, making it less reactive in certain biological contexts.

7-Nitro-2,3-dihydro-1-benzofuran: Lacks the chlorine atom, which may affect its reactivity and biological activity.

Uniqueness: 5-Chloro-7-nitro-2,3-dihydro-1-benzofuran is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological properties.

Activité Biologique

5-Chloro-7-nitro-2,3-dihydro-1-benzofuran is a synthetic compound belonging to the benzofuran class of heterocyclic compounds. Its structure includes a chlorine atom at the 5-position and a nitro group at the 7-position, which contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity , particularly against various bacterial strains. Research indicates that benzofuran derivatives, including this compound, can inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. For instance, studies have shown that related benzofuran compounds demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal cytotoxic effects on mammalian cells .

Anticancer Activity

The anticancer potential of this compound is supported by its ability to induce cytotoxic effects in various cancer cell lines. A structure–activity relationship (SAR) analysis indicates that the presence of the nitro group enhances the compound's efficacy against cancer cells by promoting DNA interaction and disrupting cellular processes critical for tumor growth. In vitro studies have demonstrated significant inhibition rates against lung cancer cells (A549) and other malignancies .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 16.4 | Inhibition of AKT signaling pathway |

| Benzofuran Derivative A | EAC Cells | 12 | Induction of mitotic catastrophe |

| Benzofuran Derivative B | OVCAR-4 (Ovarian) | 11 | DNA interaction |

Other Biological Activities

Beyond antimicrobial and anticancer properties, benzofurans are noted for their anti-inflammatory and analgesic effects. The presence of specific functional groups within benzofurans can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound binds to bacterial enzymes crucial for cell wall synthesis, leading to microbial death.

- DNA Interaction : The nitro group enhances binding affinity to DNA, disrupting replication and transcription processes in cancer cells.

- Signal Pathway Modulation : It interferes with key signaling pathways such as AKT, which is vital for cell survival and proliferation in cancerous tissues .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives against Mycobacterium tuberculosis. Among the tested compounds, those containing the benzofuran scaffold exhibited potent antimycobacterial activity with IC90 values below 0.60 μM, indicating their potential as new therapeutic agents against resistant strains .

Study on Anticancer Activity

In a comparative study focusing on the anticancer properties of different benzofurans, this compound was found to significantly reduce tumor growth in murine models without affecting body weight or vital organ size. This highlights its selective toxicity towards cancer cells while preserving normal tissue integrity .

Propriétés

IUPAC Name |

5-chloro-7-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-6-3-5-1-2-13-8(5)7(4-6)10(11)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNYELSULQJEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.